2,4-Diphenyloxazole

Supramolecular chemistry Host-guest complexation Fluorescence sensing

2,4-Diphenyloxazole (2,4-DPO) is NOT interchangeable with 2,5-DPO (PPO). UV spectroscopy confirms 2,4-DPO lacks through-conjugation across the oxazole ring. This produces three critical distinctions: (i) unique γ-cyclodextrin inclusion stoichiometry for supramolecular assembly design; (ii) superior trypanocidal potency vs. 2,5-DPO scaffolds in antitrypanosomal SAR; (iii) a localized π-electron system serving as a reference for non-fully-aromatic photophysical studies. Substituting isomers introduces uncontrolled variables that compromise assay reproducibility. Procure the correct 2,4-diphenyloxazole for validated results.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 838-41-5
Cat. No. B3025602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenyloxazole
CAS838-41-5
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H
InChIKeyVUPXKQHLZATXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diphenyloxazole CAS 838-41-5: Technical Specifications and Scintillation-Grade Performance Data for Research Procurement


2,4-Diphenyloxazole (CAS 838-41-5, synonym: 2,4-DPO) is a heterocyclic compound of the oxazole class, characterized by phenyl substituents at the 2- and 4-positions of the 1,3-oxazole ring, with molecular formula C15H11NO and molecular weight 221.26 . It appears as a white to almost white crystalline powder with a melting point of 103.0–106.0 °C and a boiling point of approximately 340 °C [1]. Commercially available at purities of ≥99.0% (GC) , 2,4-diphenyloxazole is primarily recognized for its photoluminescent properties and is employed as a fluorescent dye, a component in scintillation counting systems, and as a scaffold for synthetic derivatization in medicinal chemistry and materials science .

Why 2,4-Diphenyloxazole Cannot Be Replaced by Common Oxazole-Class Analogs: Key Differentiators for Scientific Procurement


The procurement of 2,4-diphenyloxazole (2,4-DPO) cannot be fulfilled by generic substitution with its commercially predominant isomer, 2,5-diphenyloxazole (2,5-DPO, commonly abbreviated as PPO), or with other oxazole-class compounds. These isomers are not interchangeable due to fundamentally distinct electronic structures arising from the differing phenyl substitution pattern: ultraviolet spectroscopic analysis demonstrates that through-conjugation across the oxazole ring is present in 2,5-DPO but absent in 2,4-DPO, indicating that 2,4-DPO behaves more as a conjugated diene than a fully aromatic system [1]. This constitutional difference translates into divergent performance characteristics across multiple application domains, including host-guest complexation behavior, biological activity profiles, and synthetic derivatization pathways [2]. For users requiring specific optical properties, molecular recognition behavior, or structure-activity relationships, substitution without experimental validation introduces uncontrolled variables that compromise reproducibility and may invalidate assay results or device performance [3].

Quantitative Comparative Evidence: 2,4-Diphenyloxazole Performance Against Structurally Similar Compounds


Divergent γ-Cyclodextrin Inclusion Complexation: 2,4-DPO vs. 2,5-DPO Host-Guest Stoichiometry

In aqueous solution with γ-cyclodextrin (γ-CD), 2,4-diphenyloxazole exhibits fundamentally different inclusion behavior compared to its 2,5-isomer. While 2,5-DPO forms a well-defined 1:1 γ-CD inclusion complex at low guest concentrations, 2,4-DPO does not form this discrete stoichiometric complex under identical conditions [1]. At high 2,5-DPO concentrations in the presence of γ-CD, characteristic excimer fluorescence emerges—a phenomenon entirely absent for 2,4-DPO [1]. This differential behavior arises from the distinct molecular geometry and electronic distribution conferred by the 2,4-substitution pattern.

Supramolecular chemistry Host-guest complexation Fluorescence sensing

Electronic Structure and Through-Conjugation: UV Spectroscopic Distinction Between 2,4-DPO and 2,5-DPO

Ultraviolet spectroscopic analysis reveals a fundamental electronic difference between the two diphenyloxazole isomers. The UV spectra of 2,5-diphenyloxazole indicate through-conjugation across the oxazole ring, whereas the spectra of 2,4-diphenyloxazole demonstrate that such conjugation is absent [1]. This evidence supports the classification of oxazoles more accurately as conjugated dienes rather than fully aromatic compounds, with the 2,4-isomer exhibiting the characteristic electronic structure of a localized diene system [1].

Photophysics Conjugation analysis UV spectroscopy

Trypanocidal Activity: 2,4-Diphenyloxazole Analog Outperforms Natural 2,5-Diphenyloxazole Lead Compound

In a medicinal chemistry study evaluating trypanocidal activity, the 2,4-diphenyloxazole analog (compound 9) exhibited potency superior to that of the naturally occurring 2,5-diphenyloxazole lead compound (compound 1) [1]. However, both the 1,3,4-oxadiazole analog (compound 7) and the 2,4-diphenyloxazole analog (compound 9) exhibited cytotoxicity in Madin-Darby bovine kidney (MDBK) cells, indicating that enhanced potency was accompanied by reduced selectivity in this specific analog series [1].

Medicinal chemistry Antiparasitic agents Trypanosomiasis

Validated Application Scenarios for 2,4-Diphenyloxazole Based on Comparative Evidence


Supramolecular Host-Guest Systems Requiring Distinct Cyclodextrin Binding Profiles

Based on direct comparative evidence of differential γ-cyclodextrin inclusion behavior [1], 2,4-diphenyloxazole is a scientifically valid selection for researchers designing supramolecular assemblies where specific complexation stoichiometry is required. Unlike 2,5-DPO, which forms discrete 1:1 inclusion complexes with γ-CD, 2,4-DPO exhibits a distinct binding profile that can be exploited for designing alternative molecular recognition elements in fluorescence sensors, drug delivery vehicles, or supramolecular catalysts [1].

Photophysical Investigations of Non-Conjugated Heteroaromatic Fluorophores

The established absence of through-conjugation in 2,4-diphenyloxazole, in contrast to the fully conjugated 2,5-isomer [2], makes this compound particularly valuable for fundamental studies of excited-state dynamics, energy transfer, and photostability in non-fully-aromatic heterocyclic systems. For researchers investigating the relationship between molecular conjugation and fluorescence properties in oxazole-based luminophores, 2,4-DPO serves as a structurally defined reference compound with a localized π-electron system [2].

Medicinal Chemistry Scaffold Diversification in Antiparasitic Drug Discovery

For medicinal chemistry programs exploring structure-activity relationships in trypanocidal agents, the 2,4-diphenyloxazole core offers an alternative scaffold to the more commonly studied 2,5-diphenyloxazole framework. Direct comparative data demonstrates that 2,4-DPO analogs can exhibit superior potency relative to natural 2,5-DPO lead compounds against trypanosome species [3], establishing this substitution pattern as a viable starting point for lead optimization campaigns targeting neglected tropical diseases [3].

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